AZD2461
Overview
Description
AZD2461 is a next-generation poly (ADP-ribose) polymerase inhibitor developed to overcome the limitations of earlier inhibitors like olaparib. It is designed to be a poor substrate for drug transporters, making it effective against tumors resistant to olaparib . This compound has shown promise in preclinical models, particularly in BRCA1-deficient tumors .
Scientific Research Applications
AZD2461 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of poly (ADP-ribose) polymerase inhibition.
Biology: Investigated for its role in DNA damage response and repair mechanisms.
Industry: Utilized in the development of radiolabelled compounds for imaging and diagnostic purposes.
Mechanism of Action
Target of Action
AZD2461 is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), specifically PARP1, PARP2, and PARP3 . These enzymes play a crucial role in the DNA damage response (DDR) pathway, which is responsible for repairing DNA single-strand and double-strand breaks .
Mode of Action
This compound binds to PARP enzymes, inhibiting their activity . This inhibition prevents the repair of DNA damage, leading to genomic instability in cancerous tissues . Notably, this compound has a lower affinity towards PARP3 compared to other PARP inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DDR pathway . By inhibiting PARP enzymes, this compound disrupts the repair of DNA single-strand and double-strand breaks, leading to increased genomic instability . This can provide therapeutic opportunities, particularly in cancer cells with existing DNA repair defects .
Pharmacokinetics
This compound was developed as a next-generation agent following olaparib, the first PARP inhibitor approved for cancer therapy . In BRCA1-deficient mouse models, olaparib resistance predominantly involves overexpression of P-glycoprotein, so this compound was developed as a poor substrate for drug transporters . This suggests that this compound may have improved bioavailability compared to other PARP inhibitors.
Result of Action
The inhibition of PARP enzymes by this compound leads to increased genomic instability, which can be lethal to cancer cells . In preclinical models, this compound has shown efficacy against olaparib-resistant tumors that overexpress P-glycoprotein . Moreover, it was better tolerated in combination with chemotherapy than olaparib in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of P-glycoprotein, a drug transporter, can affect the efficacy of this compound . Additionally, the level of PARP3 expression in different species (mice, rats, and humans) can influence the toxicity profile of this compound .
Preparation Methods
The synthesis of AZD2461 involves multiple steps, including the formation of a piperidine ether core. One method involves the Cu-mediated 18F-fluorodeboronation of a carefully designed radiolabelling precursor to access the 18F-labelled isotopologue of this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, although specific industrial methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AZD2461 primarily undergoes reactions typical of poly (ADP-ribose) polymerase inhibitors. These include:
Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of reactive oxygen species.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ether core.
Common Reagents and Conditions: Reagents such as fluorine-18 and copper catalysts are commonly used in the synthesis and modification of this compound.
Major Products: The primary products of these reactions are modified versions of this compound, often used for imaging or therapeutic purposes.
Comparison with Similar Compounds
AZD2461 is compared with other poly (ADP-ribose) polymerase inhibitors like olaparib and rucaparib:
References
Properties
IUPAC Name |
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBNUYQTQIHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657831 | |
Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174043-16-3 | |
Record name | AZD-2461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1174043-16-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-2461 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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